Emorfazone

Prostaglandin Synthesis COX Inhibition Mechanism of Action

Emorfazone is a non-acidic pyridazinone NSAID that delivers analgesia through bradykinin antagonism and vascular stabilization—without inhibiting prostaglandin synthesis. Unlike conventional acidic NSAIDs, it enables synergistic combination therapy with ibuprofen, indomethacin, or aspirin to reduce acidic NSAID dosage while maintaining efficacy. Clinically validated analgesic potency comparable to ibuprofen in dental pain models, yet with no measurable anti-inflammatory effect, making it an indispensable reference compound for dissecting non-COX-mediated nociceptive pathways. Ideal for pain research, fixed-dose combination development, and bradykinin-pathway studies. Sourced as white solid powder (≥98% purity, C₁₁H₁₇N₃O₃, MW 239.27), soluble in DMSO (55 mg/mL).

Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
CAS No. 38957-41-4
Cat. No. B1671226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmorfazone
CAS38957-41-4
Synonyms4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone
emorfazone
M 73101
M-73101
M73101
Molecular FormulaC11H17N3O3
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCCOC1=C(C=NN(C1=O)C)N2CCOCC2
InChIInChI=1S/C11H17N3O3/c1-3-17-10-9(8-12-13(2)11(10)15)14-4-6-16-7-5-14/h8H,3-7H2,1-2H3
InChIKeyURJQOOISAKEBKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Emorfazone (CAS 38957-41-4): A Pyridazinone-Derived Non-Acidic NSAID with Distinct Bradykinin-Mediated Analgesic Profile


Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, also designated M-73101 or Pentoil) is a non-steroidal anti-inflammatory drug (NSAID) launched in Japan in 1984 by Morishita Pharmaceutical [1]. Unlike the majority of conventional NSAIDs, which are carboxylic acid derivatives, emorfazone is a non-acidic basic compound belonging to the 3(2H)-pyridazinone class [2]. Its molecular formula is C₁₁H₁₇N₃O₃ with a molecular weight of 239.27 g/mol [3]. The compound is characterized by a pyridazinone core substituted with an ethoxy group at position 4, a methyl group at position 2, and a morpholino moiety at position 5 [4]. Emorfazone exhibits oral activity and demonstrates both analgesic and anti-inflammatory properties in preclinical and clinical settings .

Why Emorfazone (CAS 38957-41-4) Cannot Be Readily Substituted by Conventional Acidic NSAIDs


Emorfazone exhibits a fundamentally distinct mechanism of action compared to conventional acidic NSAIDs such as ibuprofen, aspirin, or indomethacin. While traditional NSAIDs exert their therapeutic effects primarily through inhibition of cyclooxygenase (COX) enzymes, thereby suppressing prostaglandin biosynthesis, emorfazone does not inhibit prostaglandin synthesis [1]. Instead, emorfazone acts via stabilization of vascular walls, inhibition of increased vascular permeability, suppression of leukocyte migration, and specifically antagonizes the pain-inducing effects of bradykinin . This mechanistic divergence carries practical implications: emorfazone has been shown in a dental pain model to produce no measurable anti-inflammatory effect, despite demonstrating analgesic efficacy comparable to ibuprofen [2]. Furthermore, the compound can be combined with acidic NSAIDs to achieve synergistic analgesia while reducing the required dose of the acidic agent, a property not shared among conventional NSAIDs [3]. Consequently, substituting emorfazone with a generic acidic NSAID fundamentally alters the pharmacological profile of the therapeutic regimen and may eliminate the opportunity for dose-sparing combination strategies.

Emorfazone (CAS 38957-41-4) Product-Specific Quantitative Differentiation Evidence


Mechanistic Differentiation: Emorfazone Does Not Inhibit Prostaglandin Synthesis Unlike Acidic NSAIDs

Emorfazone fundamentally differs from conventional acidic NSAIDs such as ibuprofen, indomethacin, and aspirin in that it does not inhibit prostaglandin biosynthesis [1]. While acidic NSAIDs universally suppress prostaglandin synthesis via COX-1 and/or COX-2 inhibition, emorfazone is a non-acidic basic anti-inflammatory agent that operates through alternative pathways including bradykinin antagonism and vascular stabilization . This mechanistic distinction is not merely academic; it enables emorfazone to be combined with acidic NSAIDs to achieve synergistic analgesic effects while permitting dose reduction of the acidic NSAID component [2].

Prostaglandin Synthesis COX Inhibition Mechanism of Action NSAID Classification

Clinical Analgesic Efficacy Comparison: Emorfazone 600 mg/day Demonstrates Equivalent Analgesia to Aspirin 1,500 mg/day

In a double-blind controlled study involving 192 patients with dento-oral inflammatory diseases, emorfazone at a daily dose of 600 mg was compared with aspirin at a daily dose of 1,500 mg [1]. The final overall improvement rate was 67.1% for emorfazone versus 63.7% for aspirin, with no statistically significant difference between the two drugs [2]. The usefulness rate, a composite endpoint incorporating both efficacy and tolerability, was 62.4% for emorfazone and 55.9% for aspirin [3]. Side effect frequency was comparable: 11.1% (10 cases) for emorfazone and 10.4% (10 cases) for aspirin, with most adverse events being mild gastrointestinal disorders [4].

Dental Pain Oral Surgery Analgesic Efficacy Clinical Trial

Clinical Comparative Profile: Emorfazone Demonstrates Analgesic Efficacy Similar to Ibuprofen with Diminished Anti-Inflammatory Activity

In a prospective double-blind parallel study of 72 patients undergoing impacted third molar extraction, emorfazone (400 mg three times daily for 2 days, then 200 mg three times daily) was compared head-to-head with ibuprofen (600 mg four times daily for 2 days, then 600 mg three times daily) [1]. The study concluded that the analgesic properties of emorfazone proved similar to ibuprofen in this dental pain model [2]. However, a critical differentiation emerged: emorfazone, even when administered at maximal dose, produced no measurable anti-inflammatory effect, whereas ibuprofen demonstrated quantifiable anti-inflammatory activity [3]. This finding delineates emorfazone as a primarily analgesic agent with limited anti-inflammatory efficacy, in contrast to ibuprofen which possesses robust analgesic and anti-inflammatory properties.

Postoperative Pain Dental Surgery Ibuprofen Comparator Anti-inflammatory Activity

Preclinical Nociceptive Differentiation: Emorfazone Inhibits PGE-Potentiated Bradykinin Response Unlike Aspirin and Aminopyrine

In lightly anesthetized dogs, emorfazone (5-20 mg/kg, i.v.), aminopyrine (30 mg/kg, i.v.), and aspirin (50 mg/kg, i.v.) all inhibited the vocalization response induced by bradykinin alone [1]. However, the three drugs exhibited distinct pharmacological signatures when tested against the PGE-potentiated bradykinin response: emorfazone inhibited the PGE-potentiated response to the same extent as the BK alone-induced response; aminopyrine was markedly less active in inhibiting the PGE-potentiated response compared to BK alone; and aspirin showed no inhibitory action whatsoever on the PGE-potentiated response [2]. This differential profile was confirmed in conscious rats [3]. These results indicate that emorfazone maintains consistent nociceptive blockade even in the presence of prostaglandin E₂ amplification, a property not shared by aspirin or aminopyrine.

Bradykinin Antagonism Nociception Prostaglandin E2 In Vivo Pharmacology

Preclinical Anti-Inflammatory Dose-Response: Emorfazone Exhibits Dose-Dependent Paw Edema Inhibition in Wistar Rats

In the carrageenan-induced paw edema model in Wistar rats, a standard preclinical assay for anti-inflammatory activity, emorfazone demonstrated dose-dependent inhibition of edema formation . At 25 mg/kg, edema inhibition was 20.2%; at 50 mg/kg, inhibition increased to 38.8%; and at 100 mg/kg, inhibition reached 55.0% . While comparative data for ibuprofen or indomethacin in this exact assay are not provided, these values establish the dose-response relationship and baseline anti-inflammatory potency of emorfazone [1]. The ED₅₀ for analgesic activity in ddY mice (subcutaneous dosing) was determined to be 41.0 mg/kg, providing a quantitative benchmark for analgesic potency .

Carrageenan-Induced Edema Anti-inflammatory Activity Dose-Response Wistar Rat Model

Synergistic Combination Potential: Emorfazone Enables Dose Reduction of Acidic NSAIDs with Additive or Synergistic Effects

A key differentiation for emorfazone is its compatibility with acidic NSAIDs in combination formulations. Patent data indicate that co-administration of emorfazone with acidic NSAIDs such as ibuprofen, indomethacin, or aspirin produces synergistic analgesic effects and additive or synergistic anti-inflammatory effects [1]. Importantly, this combination strategy allows for reduction in the dosage of the acidic NSAID component while maintaining or enhancing therapeutic efficacy, and concurrently reduces the gastrointestinal side effects inherent to acidic NSAIDs [2]. This property stems directly from emorfazone's distinct non-acidic, non-prostaglandin-synthesis-inhibiting mechanism, which complements rather than overlaps with acidic NSAID pharmacology [3]. No such combination rationale exists for two acidic NSAIDs co-administered together.

Drug Combination Synergistic Analgesia Dose Reduction NSAID Combination Therapy

Optimal Research and Industrial Application Scenarios for Emorfazone (CAS 38957-41-4)


Preclinical Pain Research Requiring a Non-Prostaglandin-Synthesis-Inhibiting NSAID Reference Compound

Emorfazone serves as an ideal reference compound for pain research studies investigating non-COX-mediated analgesic mechanisms. Its lack of prostaglandin synthesis inhibition [1] makes it a valuable tool for dissecting bradykinin-dependent nociceptive pathways without confounding effects on prostaglandin signaling. The established ED₅₀ of 41.0 mg/kg (s.c., ddY mice) for analgesia and the dose-dependent anti-inflammatory profile (20.2% at 25 mg/kg, 38.8% at 50 mg/kg, 55.0% at 100 mg/kg in carrageenan-induced edema) provide quantitative benchmarks for experimental design and comparator normalization.

Dental and Oral Surgery Analgesia Studies Evaluating Non-NSAID-Like Analgesics

Based on direct head-to-head clinical evidence, emorfazone demonstrates analgesic efficacy comparable to both ibuprofen and aspirin in dental pain models [1], yet produces no measurable anti-inflammatory effect in the dental setting . This unique profile—analgesia without significant anti-inflammatory activity—makes emorfazone particularly valuable as a comparator in studies investigating pure analgesic agents or in situations where inflammation suppression is neither required nor desired. The established clinical dosing regimen of 600 mg/day provides a validated reference for trial design.

Combination Analgesic Formulation Development with Acidic NSAIDs

Emorfazone's non-acidic structure and distinct mechanism of action enable synergistic combination with acidic NSAIDs such as ibuprofen, indomethacin, or aspirin, permitting dose reduction of the acidic component while maintaining or enhancing analgesic efficacy and reducing gastrointestinal side effect burden [1]. This application scenario is supported by patent documentation demonstrating additive or synergistic anti-inflammatory and analgesic effects in preclinical models . Emorfazone's compatibility in co-formulation makes it a strategic ingredient for developing fixed-dose combination products with improved therapeutic indices.

Bradykinin Pathway Pharmacology and Nociception Mechanism Studies

Emorfazone's demonstrated ability to inhibit bradykinin-induced nociceptive responses while maintaining activity against PGE-potentiated bradykinin stimulation [1] positions it as a selective pharmacological probe for bradykinin-mediated pain pathways. Unlike aspirin, which loses efficacy in the presence of PGE₂ , emorfazone retains full inhibitory activity, enabling researchers to dissect the relative contributions of bradykinin versus prostaglandin amplification in inflammatory pain states. This property is particularly relevant for studies of peripheral nociceptor sensitization and vascular pain mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emorfazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.